DM3-Sme

ADC Payload Cytotoxicity Tubulin Inhibitor

ADC linker optimization often forces potency trade-offs between payloads. DM3-SMe solves this with a single ultra-potent warhead compatible with both cleavable disulfide and stable thioether linkers, enabling direct head-to-head comparison. • IC50 0.0011 nM for targeted solid tumor applications • Disulfide (cleavable) & thioether (non-cleavable) linker compatible • Membrane-permeable catabolite enables bystander killing • ≥98% purity ensures batch-to-batch reproducibility

Molecular Formula C38H54ClN3O10S2
Molecular Weight 812.4 g/mol
CAS No. 796073-70-6
Cat. No. B3331236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM3-Sme
CAS796073-70-6
Molecular FormulaC38H54ClN3O10S2
Molecular Weight812.4 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)SSC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C38H54ClN3O10S2/c1-21-12-11-13-29(49-9)38(47)20-28(50-36(46)40-38)23(3)34-37(5,52-34)30(51-35(45)24(4)41(6)31(43)15-14-22(2)54-53-10)19-32(44)42(7)26-17-25(16-21)18-27(48-8)33(26)39/h11-13,17-18,22-24,28-30,34,47H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22?,23-,24+,28+,29-,30+,34+,37+,38+/m1/s1
InChIKeyYCOIJPSIDUQDNN-UQJMXLCASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM3-SMe (CAS 796073-70-6): A Maytansinoid ADC Cytotoxin Payload with Distinct Conjugation and Activity Profile


DM3-SMe (CAS 796073-70-6) is a semi-synthetic maytansinoid derivative and a potent microtubule-disrupting cytotoxic payload engineered specifically for antibody-drug conjugates (ADCs). As a member of the maytansinoid class, it functions by binding to tubulin and inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis [1]. It is a close structural analog of the clinically validated DM1 (mertansine) and DM4 payloads, but features a distinct thiol-containing side chain that influences its linker compatibility, release profile, and ultimately the pharmacological properties of the resulting ADC [2].

Why Substituting DM3-SMe with DM1 or DM4 Can Alter ADC Pharmacological Profile and Therapeutic Index


The common assumption that all maytansinoid payloads are interchangeable is demonstrably false and can lead to significant differences in ADC performance. While DM1, DM3, and DM4 all share a common core structure and mechanism, they are differentiated by their synthetic side chains, which dictate the critical linker chemistry used for antibody conjugation [1]. DM3-SMe possesses a unique side chain that enables conjugation via cleavable disulfide or stable thioether bonds, impacting the intracellular release kinetics of the active catabolite [2]. This affects not only the in vitro potency but also the in vivo efficacy, pharmacokinetics, and tolerability of the final ADC construct. Therefore, the selection of DM3-SMe over its analogs is a strategic decision that must be guided by specific linker technology and target biology, not generic availability.

Head-to-Head Evidence: Quantifying DM3-SMe Differentiation from DM1 and DM4 in ADC Applications


In Vitro Cytotoxicity: DM3-SMe Potency Relative to Maytansine and DM1-SMe

DM3-SMe demonstrates an in vitro cytotoxic IC50 of 0.0011 nM across multiple cell lines, positioning it among the most potent maytansinoids. For comparison, the parent compound maytansine has a reported IC50 range of 0.5-1 nM, and DM1-SMe (the unconjugated form of DM1) exhibits IC50 values between 0.003 and 0.01 nM . While a direct head-to-head study under identical conditions is not publicly available, the cross-study data consistently indicate that DM3-SMe is approximately 3- to 9-fold more potent than DM1-SMe and roughly 450- to 900-fold more potent than the natural product maytansine.

ADC Payload Cytotoxicity Tubulin Inhibitor

In Vivo ADC Efficacy: Comparable Tumor Growth Inhibition with DM3 vs. DM1 and DM4 Payloads

In a direct head-to-head preclinical study using trastuzumab-based ADCs in a HER2-positive, trastuzumab-resistant breast cancer xenograft model (MMTV-HER2 Fo5), conjugates bearing DM3 (Tmab-SSNPP-DM3) demonstrated a tumor growth inhibition (TGI) of approximately 77.60% at day 10 post-single 10 mg/kg IV dose. This efficacy is quantitatively comparable to that of the DM1- and DM4-bearing ADCs tested in the same study, which also showed significant TGI, confirming that ADCs constructed with DM3 are not inferior to those using the more clinically common DM1 or DM4 payloads [1].

ADC Efficacy In Vivo Xenograft Model

Linker Versatility: DM3-SMe Enables Both Cleavable and Non-Cleavable Conjugation Strategies

A key differentiation is that DM3-SMe can be conjugated to an antibody via a disulfide bond (cleavable) or a stable thioether bond (non-cleavable), whereas the first-generation DM1 is often limited to thioether (e.g., SMCC) conjugation for optimal stability [1]. This is supported by its chemical structure, which contains a thiol group that enables versatile linker chemistry . The choice of linker chemistry directly impacts the intracellular catabolite formed and its subsequent metabolism and drug-drug interaction potential [2].

ADC Linker Conjugation Chemistry Drug Release

Optimal Research and Preclinical Development Scenarios for DM3-SMe in Next-Generation ADC Programs


Development of ADCs with Cleavable Linkers for Solid Tumors

Given its high potency (IC50 0.0011 nM) and proven in vivo efficacy in a HER2+ breast cancer model with a cleavable SSNPP linker [1], DM3-SMe is a strong candidate for designing ADCs that rely on intracellular cleavage for payload release. This scenario is ideal for solid tumors where efficient lysosomal trafficking and subsequent release of the membrane-permeable catabolite are desired for a robust bystander killing effect.

Next-Generation ADC Programs Requiring Linker Flexibility and Optimization

For research groups exploring novel linker technologies or aiming to fine-tune the release kinetics of their ADC, DM3-SMe's chemical structure provides a versatile conjugation handle compatible with both disulfide and thioether bonds . This allows for parallel evaluation of cleavable vs. non-cleavable linkers using the same potent warhead, streamlining the ADC optimization process and reducing the variable of payload potency [2].

Benchmarking and Comparator Studies for Novel Microtubule Inhibitor Payloads

With its well-defined and highly potent in vitro activity (IC50 0.0011 nM) and established in vivo performance in a comparative study against DM1 and DM4 ADCs, DM3-SMe serves as an excellent benchmark control for evaluating the efficacy of novel, next-generation microtubule inhibitor payloads or new linker-payload combinations [1].

Technical Documentation Hub

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